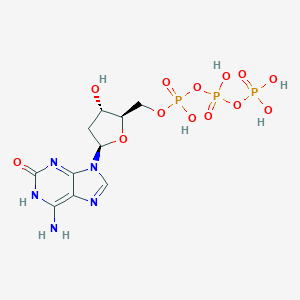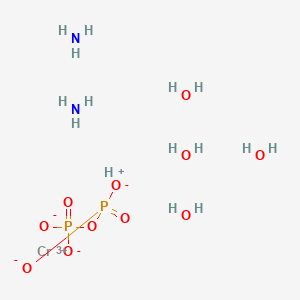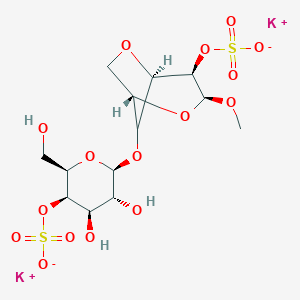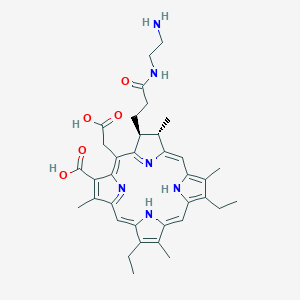
2-Hydroxy-3-nitrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-nitrocarbazole (HNC) is a heterocyclic organic compound that belongs to the carbazole family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. HNC has also been found to exhibit promising biological activities, making it an attractive target for medicinal chemistry research.
Mechanism Of Action
The mechanism of action of 2-Hydroxy-3-nitrocarbazole is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. 2-Hydroxy-3-nitrocarbazole has been shown to increase the production of reactive oxygen species (ROS) and to induce DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
2-Hydroxy-3-nitrocarbazole has been found to affect various biochemical and physiological processes in cells, including the modulation of gene expression, the inhibition of angiogenesis, and the suppression of inflammation. 2-Hydroxy-3-nitrocarbazole has also been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
2-Hydroxy-3-nitrocarbazole is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anticancer agents. However, 2-Hydroxy-3-nitrocarbazole has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, the cytotoxicity of 2-Hydroxy-3-nitrocarbazole against normal cells has not been well characterized, which may limit its potential clinical use.
Future Directions
Future research on 2-Hydroxy-3-nitrocarbazole could focus on the development of more effective synthetic methods, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. 2-Hydroxy-3-nitrocarbazole could also be explored as a potential lead compound for the development of novel anticancer and antimicrobial agents. Finally, the potential use of 2-Hydroxy-3-nitrocarbazole in combination with other drugs or therapies could be investigated to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-Hydroxy-3-nitrocarbazole involves the nitration of carbazole with a mixture of nitric and sulfuric acids. The resulting nitrocarbazole is then reduced to the corresponding amino derivative, which is subsequently oxidized to 2-Hydroxy-3-nitrocarbazole using an oxidizing agent such as potassium permanganate. The overall process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
2-Hydroxy-3-nitrocarbazole has been extensively studied for its biological activities, particularly its anticancer and antimicrobial properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 2-Hydroxy-3-nitrocarbazole has also been found to possess antimicrobial activity against a range of pathogenic bacteria and fungi.
properties
CAS RN |
153654-33-2 |
|---|---|
Product Name |
2-Hydroxy-3-nitrocarbazole |
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
3-nitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H8N2O3/c15-12-6-10-8(5-11(12)14(16)17)7-3-1-2-4-9(7)13-10/h1-6,13,15H |
InChI Key |
AFYFSKQCEUFIJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-] |
Other CAS RN |
153654-33-2 |
synonyms |
2-HYDROXY-3-NITROCARBAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)


